molecular formula C24H48O2 B14664880 Octadecyl hexanoate CAS No. 41927-67-7

Octadecyl hexanoate

Cat. No.: B14664880
CAS No.: 41927-67-7
M. Wt: 368.6 g/mol
InChI Key: GQKMJPMHAWIENG-UHFFFAOYSA-N
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Description

Octadecyl hexanoate, also known as hexanoic acid octadecyl ester, is an ester compound with the molecular formula C24H48O2. It is formed by the esterification of hexanoic acid and octadecanol. This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and octadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Octadecyl hexanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved to yield hexanoic acid and octadecanol. This hydrolysis can be catalyzed by either acids or bases.

Common Reagents and Conditions

    Acidic Hydrolysis: Involves heating this compound with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. The reaction is reversible and produces hexanoic acid and octadecanol.

    Basic Hydrolysis (Saponification): Involves heating the ester with a strong base, such as sodium hydroxide, resulting in the formation of a carboxylate salt (sodium hexanoate) and octadecanol.

Major Products

The major products of the hydrolysis reactions are hexanoic acid and octadecanol. In the case of saponification, the products are sodium hexanoate and octadecanol.

Scientific Research Applications

Octadecyl hexanoate has several applications in scientific research:

    Chemistry: Used as a hydrophobic agent in the synthesis of various materials and as a reactant in organic synthesis.

    Biology: Employed in the study of lipid interactions and as a model compound for studying ester hydrolysis in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature, which can aid in the encapsulation of hydrophobic drugs.

    Industry: Utilized in the production of lubricants, surfactants, and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of octadecyl hexanoate involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester bond in this compound can be hydrolyzed by esterases, releasing hexanoic acid and octadecanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Octyl hexanoate: An ester formed from hexanoic acid and octanol, with similar hydrophobic properties but a shorter alkyl chain.

    Hexadecyl octanoate: An ester formed from octanoic acid and hexadecanol, with a similar structure but different chain lengths.

Uniqueness

Octadecyl hexanoate is unique due to its long alkyl chain, which imparts significant hydrophobicity. This property makes it particularly useful in applications requiring water-repellent characteristics, such as in lubricants and surfactants. Its long chain also allows for better integration into lipid bilayers, making it valuable in biological and medical research.

Properties

CAS No.

41927-67-7

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

octadecyl hexanoate

InChI

InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3

InChI Key

GQKMJPMHAWIENG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC

Origin of Product

United States

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